

Spectroscopic and Spectrometric Analysis of 5,6-Diaminouracil: A Technical Guide

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Compound of Interest

Compound Name: 5,6-Diaminouracil

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This in-depth technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **5,6-diaminouracil** and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document summarizes key analytical data, details experimental protocols, and visualizes procedural workflows. While comprehensive spectral data for the parent **5,6-diaminouracil** is limited in publicly accessible literature, this guide compiles available information and leverages data from closely related derivatives to provide a thorough analytical profile.

Spectroscopic and Spectrometric Data

The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5,6-diaminouracil** and its N-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise NMR data for the unsubstituted **5,6-diaminouracil** is not readily available in the cited literature. However, extensive data exists for its derivatives, which can provide valuable insights into the expected chemical shifts and structural features.

Table 1: ^1H NMR Spectroscopic Data of **5,6-Diaminouracil** Derivatives (in DMSO-d₆)

Compound	N1-H (ppm)	N3-H (ppm)	NH ₂ (ppm)	Other Protons (ppm)
N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide	10.38 (s, 1H)	-	6.06 (s, 2H)	8.86 (s, 1H, CONH), 7.99–7.91 (m, 2H, Harom), 7.56–7.51 (m, 1H, Harom), 7.47 (t, J = 7.5 Hz, 2H, Harom), 3.75 (q, J = 7.0 Hz, 2H, N3-CH ₂), 1.06 (t, J = 7.0 Hz, 3H, CH ₃)[1]
N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide	-	10.59 (s, 1H)	6.65 (s, 2H)	8.83 (s, 1H, CONH), 7.99 (d, J = 7.8 Hz, 2H, Harom), 7.54 (t, J = 6.8 Hz, 1H, Harom), 7.48 (q, J = 7.9, 7.3 Hz, 2H, Harom), 3.27 (s, 3H, CH ₃)[2]

Table 2: ¹³C NMR Spectroscopic Data of **5,6-Diaminouracil** Derivatives (in DMSO-d₆)

Compound	C2 (ppm)	C4 (ppm)	C5 (ppm)	C6 (ppm)	Other Carbons (ppm)
N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide	150.4	149.7	87.1	160.5	166.4 (CON), 134.5 (Carom), 131.1 (Carom), 128.0 (Carom), 127.8 (Carom), 34.4 (N3-CH ₂), 13.3 (CH ₃)[1]
N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide	153.7	150.4	87.8	160.0	166.6 (CON), 134.7 (Carom), 131.2 (Carom), 128.1 (2C, Carom), 128.1(2C, Carom), 29.2 (CH ₃)[2]

Infrared (IR) Spectroscopy

The FTIR spectrum of **5,6-diaminouracil** is characterized by absorptions corresponding to its various functional groups. The data presented below is based on a KBr wafer technique.

Table 3: FTIR Spectroscopic Data of **5,6-Diaminouracil**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550–3250	Medium, Broad	N-H stretch (primary and secondary amines)[3]
1740–1680	Strong	C=O stretch (amide I)[3]
1700–1630	Strong	C=O stretch (amide I)[3]
1600–1585	Medium	C=C stretch (in ring)
1500–1400	Medium	C-N stretch
1300–1000	Strong	C-O stretch (not applicable)

Note: Specific peak values for **5,6-Diaminouracil** are not detailed in the search results, but the table reflects the expected regions for its functional groups based on general IR correlation tables.

Mass Spectrometry (MS)

Mass spectrometry data for the N,N'-dimethyl derivative of **5,6-diaminouracil** is available, providing insight into the fragmentation patterns. The molecular weight of **5,6-diaminouracil** is 142.12 g/mol .[4]

Table 4: Mass Spectrometry Data of 5,6-Diamino-1,3-dimethyluracil

m/z	Relative Intensity (%)	Possible Fragment
170	~85	[M] ⁺
142	~100	[M - CO] ⁺ or [M - N ₂ H ₂] ⁺
113	~40	Further fragmentation
85	~30	Further fragmentation
58	~55	Further fragmentation

Data is estimated from the graphical representation in the NIST WebBook for 5,6-Diamino-1,3-dimethyluracil.[5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and spectrometric data are crucial for reproducibility and data interpretation.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the **5,6-diaminouracil** derivative in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: Bruker Ascend 600 MHz NMR spectrometer (or equivalent).[\[1\]](#)
- Frequency: 600.18 MHz for ¹H NMR and 150.93 MHz for ¹³C NMR.[\[1\]](#)
- Solvent Reference: DMSO-d₆ (¹H: 2.50 ppm, ¹³C: 39.52 ppm).[\[1\]](#)
- Data Acquisition: Standard pulse sequences for ¹H and ¹³C{¹H} acquisitions are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **5,6-diaminouracil** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Instrumentation and Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Technique: Transmission.
- Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation (for Electron Ionization - EI):

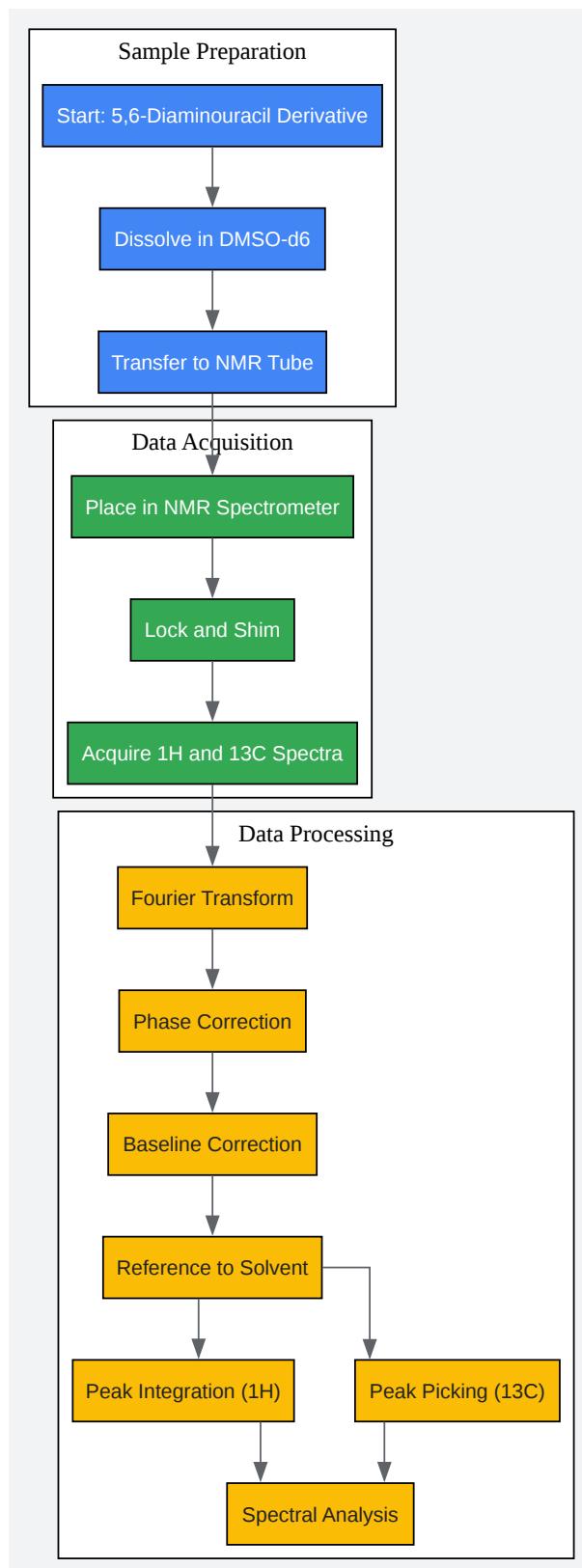
- Ensure the sample is pure and dry.
- Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by heating from a solids probe.

Instrumentation and Parameters (EI-MS):

- Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.
- Ionization Energy: Typically 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Detection Mode: Positive ion mode.
- Mass Range: Scan from m/z 40 to 400.

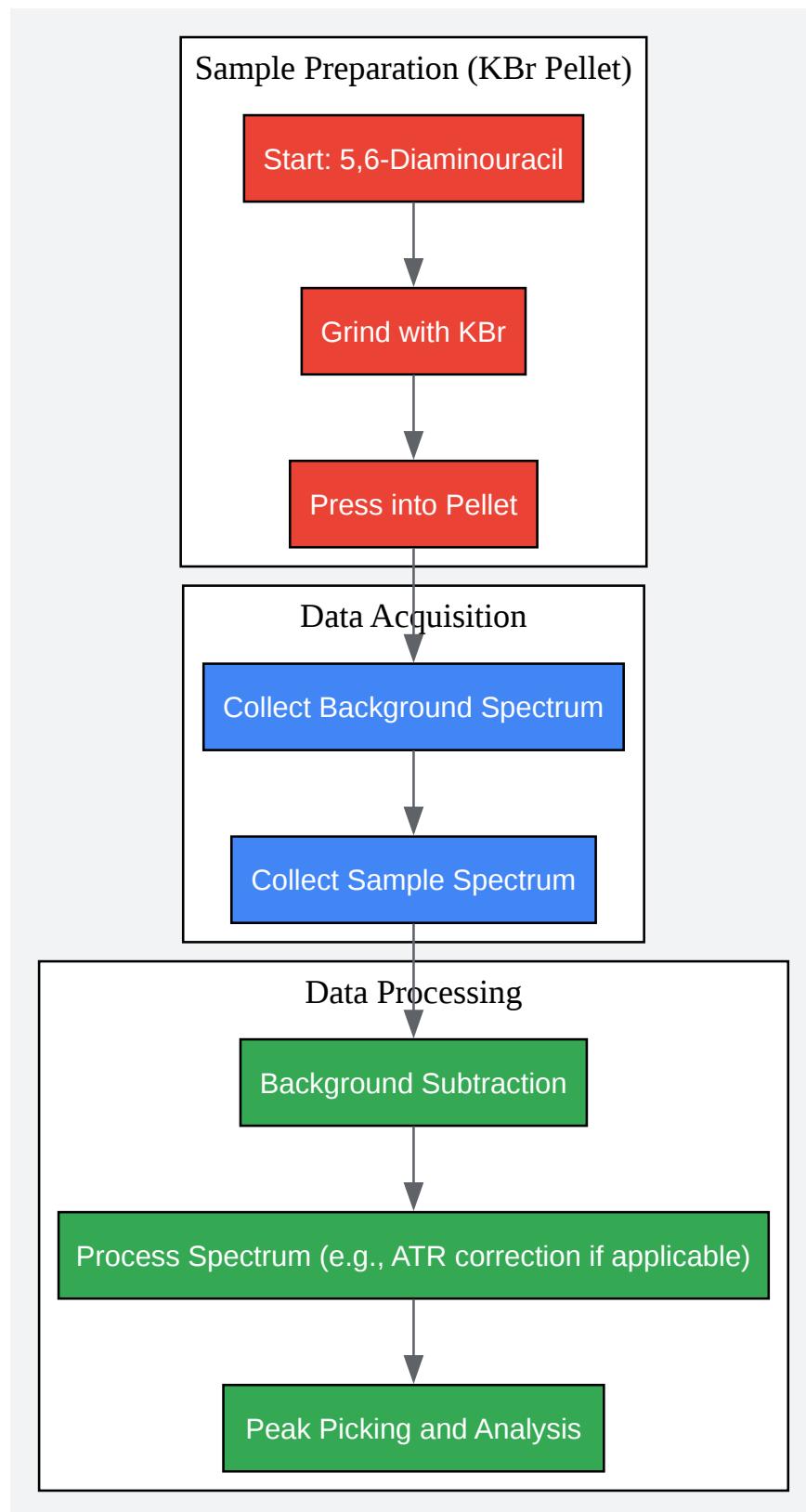
Visualizations

The following diagrams illustrate the workflows for the spectroscopic and spectrometric analyses described above.



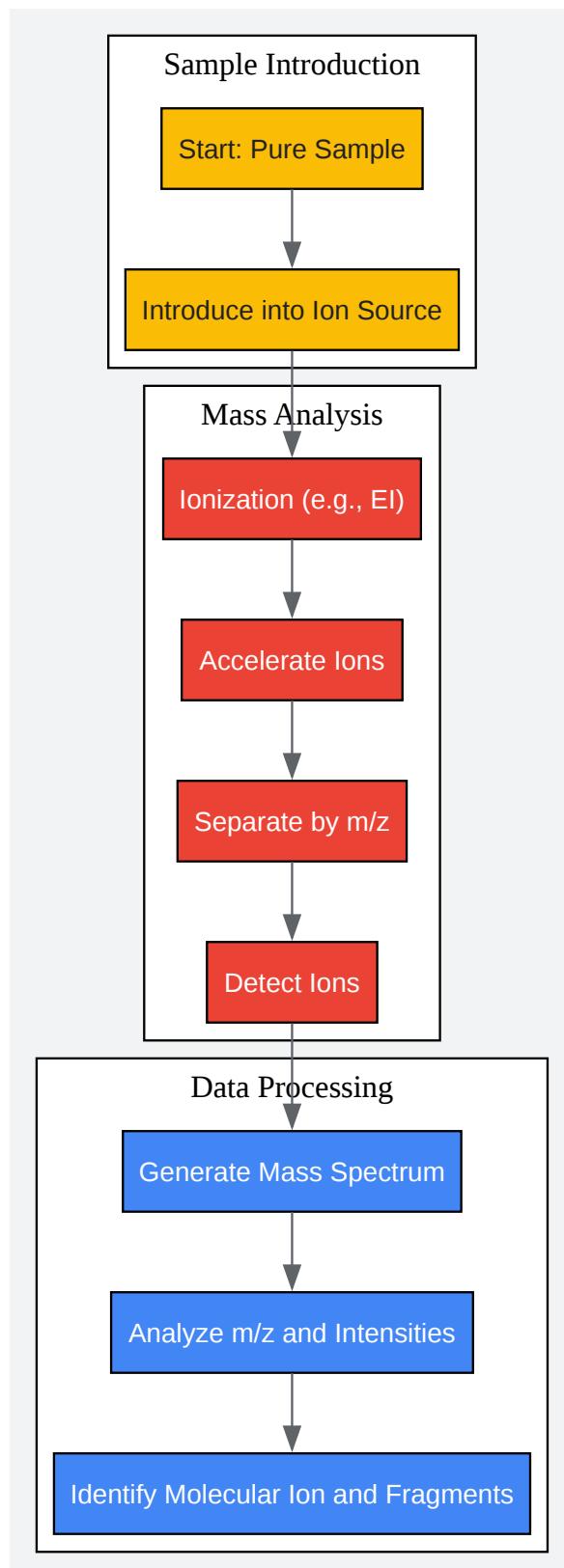
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Caption: Experimental workflow for NMR spectroscopy.



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Caption: Experimental workflow for FTIR spectroscopy.



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Caption: Experimental workflow for Mass Spectrometry.

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